
2-Chloropyridine-d4
Descripción general
Descripción
2-Chloropyridine-d4 is a stable isotope of 2-Chloropyridine . It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry . It also serves to generate antihistamines and antiarrythmics for pharmaceutical purposes .
Synthesis Analysis
2-Chloropyridine is produced by direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Molecular Structure Analysis
The molecular formula of 2-Chloropyridine-d4 is C5D4ClN . The crystal structure of 2-chloropyridine was determined and the crystal packing motives of 2-fluoropyridine and 2-chloropyridine were analyzed based on ab initio quantum-chemical calculations .Chemical Reactions Analysis
2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .Physical And Chemical Properties Analysis
2-Chloropyridine-d4 has a molecular weight of 117.57 . It is a colorless liquid with a density of 1.2 g/mL . It has a melting point of -46 °C and a boiling point of 166 °C .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
2-Chloropyridine-d4: is utilized in the synthesis of various fluorinated pyridines, which are important in the development of fluorine chemistry . These compounds exhibit unique physical, chemical, and biological properties due to the presence of fluorine atoms, which act as strong electron-withdrawing substituents . The synthesis of 2-, 3-, and 4-fluoropyridines , as well as di- and poly-fluoropyridines , is crucial for creating imaging agents for biological applications and local radiotherapy of cancer .
Pharmaceutical Applications
In pharmaceuticals, 2-Chloropyridine-d4 serves as a precursor for the synthesis of various drugs. It is involved in the production of antihistamines and antiarrhythmics , which are essential in treating allergies and heart rhythm disorders, respectively . The compound’s derivatives are transformed into pyridine derivatives with substitutions at the second and fourth carbons, which are then used in further drug development .
Agrochemical Synthesis
The agricultural industry benefits from 2-Chloropyridine-d4 in the creation of fungicides and insecticides . It is a key intermediate in the synthesis of these chemicals, which protect crops from pests and diseases, thereby supporting food security and agricultural productivity .
Metal Complexes Formation
2-Chloropyridine-d4: is instrumental in forming metal complexes, which have a wide range of applications, including catalysis and material science. These complexes are used in various reactions and can influence the properties of other compounds, sometimes changing their applications .
Radiobiology and Imaging Agents
In radiobiology, 2-Chloropyridine-d4 derivatives, particularly those substituted with fluorine-18 , are of special interest as potential imaging agents. These compounds are used in positron emission tomography (PET) scans, aiding in the diagnosis and treatment monitoring of various diseases .
Environmental Science
2-Chloropyridine-d4: and its derivatives play a role in environmental science, particularly in the study of halogenated organic compounds’ degradation. Understanding the environmental properties and degradation pathways of these compounds is essential for assessing their impact on ecosystems and developing remediation strategies .
Mecanismo De Acción
Target of Action
2-Chloropyridine-d4 is a halogenated derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
The mode of action of 2-Chloropyridine-d4 involves its interaction with nucleophiles. When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . This reaction is a key step in the synthesis of various compounds.
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of various other compounds, including fungicides, insecticides, antihistamines, and antiarrhythmics .
Result of Action
The result of the action of 2-Chloropyridine-d4 is the production of various compounds. These include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide . In these conversions, the chloride is displaced .
Action Environment
The action of 2-Chloropyridine-d4 can be influenced by various environmental factors. For instance, the presence of a halogen moiety significantly retards the degradation of the pyridine ring . This suggests that the stability and efficacy of 2-Chloropyridine-d4 could be affected by its chemical environment.
Safety and Hazards
Direcciones Futuras
The understanding of the possible modes of intermolecular interactions with participation of the chlorine, bromine or iodine atoms provides suitable background for the prediction of the arrangement molecules in the crystalline phase . This knowledge can be used to develop new methods for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-d4 | |
CAS RN |
1001003-94-6 | |
| Record name | 1001003-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

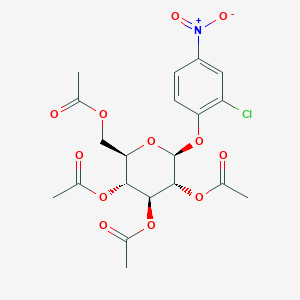

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)

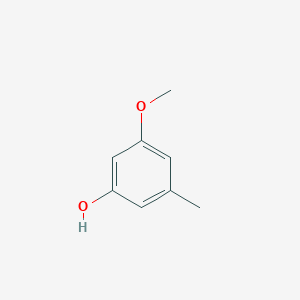


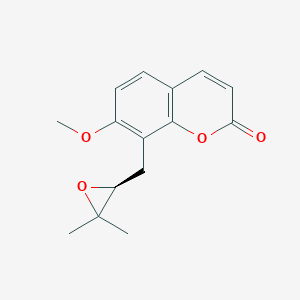
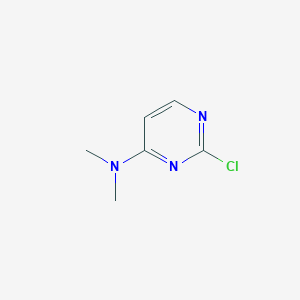

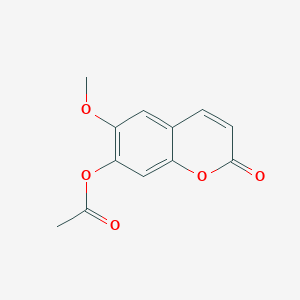

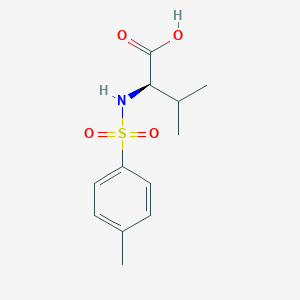
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)